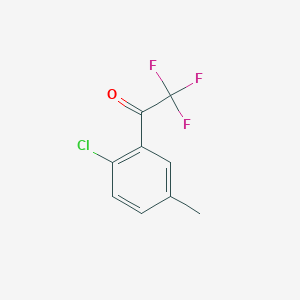

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone

Description

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone featuring a trifluoroacetyl group (-COCF₃) attached to a 2-chloro-5-methyl-substituted benzene ring. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance reactivity and stability .

Properties

Molecular Formula |

C9H6ClF3O |

|---|---|

Molecular Weight |

222.59 g/mol |

IUPAC Name |

1-(2-chloro-5-methylphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H6ClF3O/c1-5-2-3-7(10)6(4-5)8(14)9(11,12)13/h2-4H,1H3 |

InChI Key |

YFJVANJWOCSPJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone

General Synthetic Strategy

The compound this compound is typically synthesized by introducing the trifluoroacetyl group (–COCF3) onto a substituted aromatic ring bearing chloro and methyl substituents. The key step is a Friedel-Crafts type trifluoroacetylation or related electrophilic acylation reaction using trifluoroacetylating agents such as trifluoroacetic anhydride or trifluoroacetyl halides under acidic or Lewis acid catalysis.

Specific Reported Synthetic Routes

Friedel-Crafts Trifluoroacetylation of 2-Chloro-5-methylbenzene Derivatives

- Starting Material: 2-chloro-5-methylbenzene or its derivatives.

- Reagents: Trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or triflic acid.

- Solvent: Often dichloroethane or similar non-nucleophilic solvents.

- Conditions: Reaction temperatures vary from 0 °C to reflux temperatures depending on catalyst and substrate reactivity.

- Outcome: Selective acylation at the aromatic ring position para or ortho to substituents, yielding this compound.

This method leverages the electrophilic nature of the trifluoroacetyl cation generated in situ and the directing effects of the chloro and methyl groups on the aromatic ring.

Diazotization and Subsequent Substitution (Indirect Route)

An alternative route involves:

- Step 1: Diazotization of an appropriately substituted aniline derivative to form a diazonium salt.

- Step 2: Replacement of the diazonium group with trifluoroacetyl functionality via copper(I)-catalyzed reactions or nucleophilic substitution.

- Step 3: Purification by extraction and fractional distillation.

This approach is less direct but useful when direct trifluoroacetylation is hindered by steric or electronic effects.

Representative Experimental Procedure (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2-chloro-5-methylbenzene (substrate), trifluoroacetic anhydride, AlCl3 catalyst, dichloroethane solvent | Stir at 0–25 °C for 2–4 hours under inert atmosphere | Conversion to trifluoroacetylated product monitored by HPLC |

| 2 | Quench reaction with ice-water, extract with dichloromethane | Separate organic layer, dry over MgSO4 | Crude product isolated |

| 3 | Purify by fractional distillation under reduced pressure (0.07 mbar) using Vigreux column | Obtain pure this compound | Purity > 93% by 1H NMR quantitative analysis |

This procedure is consistent with similar trifluoroacetylation reactions reported for related compounds.

Analytical Characterization

- 1H NMR: Aromatic protons show characteristic chemical shifts consistent with chloro and methyl substitution patterns.

- 19F NMR: Signal for trifluoromethyl group at typical chemical shift around -75 ppm.

- Mass Spectrometry: Molecular ion peak at m/z 223 (M+1).

- Purity Assessment: Quantitative 1H NMR using internal standards (e.g., 1,1,2,2-tetrachloroethane) confirms purity >90%.

Comparative Data Table for Preparation Routes

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct Friedel-Crafts trifluoroacetylation | 2-chloro-5-methylbenzene | Trifluoroacetic anhydride | AlCl3 or TfOH | 0–25 °C, 2–4 h | 80–90 | 93+ | Most straightforward, scalable |

| Diazotization and substitution | 2-chloro-5-methylaniline | NaNO2, HCl, Cu2O, hypophosphorous acid | Cu2O | 0–25 °C, several hours | 70–85 | 88–95 | Multi-step, useful for sensitive substrates |

Notes on Reaction Optimization

- Maintaining low temperature during acid addition prevents side reactions.

- Use of anhydrous conditions and inert atmosphere improves yield.

- Fractional distillation under high vacuum is essential for high purity isolation.

- Monitoring by HPLC or NMR ensures complete conversion and minimal impurities.

Chemical Reactions Analysis

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position and Electronic Effects: The 3-chloro-5-trifluoromethyl derivative (CAS 1125812-58-9) has strong electron-withdrawing groups (Cl, CF₃) at the 3- and 5-positions, making it highly electrophilic and suitable for nucleophilic substitution reactions in Afoxolaner synthesis . In contrast, the 2-amino-5-chloro analog (CAS 173676-59-0) features an electron-donating amino group at the 2-position, which enhances solubility in polar solvents and facilitates hydrogen bonding in biological systems .

Impact on Reactivity :

- The 3,4-dichloro derivative (CAS 130336-16-2) failed in multicomponent reactions due to steric hindrance and deactivation of the ketone group by adjacent chlorines .

- Hydroxy and methoxy substituents (e.g., CAS 151340-06-6) increase polarity and reduce volatility, making these compounds suitable for applications requiring thermal stability .

Physical Properties

- Hydroxyacetophenones (e.g., CAS 151340-06-6) exhibit moderate melting points (~100–150°C) due to intermolecular hydrogen bonding .

- Solubility: Trifluoromethyl and chloro groups enhance lipophilicity, favoring organic solvents (e.g., toluene, DCM). Amino and hydroxy groups improve aqueous solubility .

Q & A

Basic: What synthetic routes are reported for 1-(2-chloro-5-methylphenyl)-2,2,2-trifluoroethanone, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via Grignard reactions or halogen-metal exchange. For example:

- Halogen-Magnesium Exchange: A tetrahydrofuran (THF) solution of isopropylmagnesium chloride reacts with 1-chloro-3-iodo-5-(trifluoromethyl)benzene at -5°C, yielding 78% of the product .

- Grignard Reagent Approach: Ethyl trifluoroacetate reacts with a Grignard reagent derived from 3,5-dichlorobromobenzene and magnesium, followed by diisobutyl aluminum hydride, to form trifluoroethanone derivatives .

Yield Optimization Strategies:

- Use anhydrous solvents (e.g., THF) to minimize side reactions.

- Control temperature rigorously (e.g., -5°C for halogen exchange to suppress decomposition).

- Purify intermediates (e.g., via distillation or chromatography) to reduce competing pathways.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts near -60 to -70 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 262.0388 for C₉H₅ClF₃O) .

- IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .

Data Interpretation Example:

| Technique | Key Peaks | Structural Insight |

|---|---|---|

| ¹H NMR | δ 7.5–8.0 ppm (aromatic H) | Substituted phenyl ring |

| ¹⁹F NMR | δ -67 ppm (CF₃) | Trifluoromethyl group |

Advanced: How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The -CF₃ group is strongly electron-withdrawing, activating the aryl ring for electrophilic substitution but deactivating it for nucleophilic attacks. In Suzuki-Miyaura cross-coupling , the electron-deficient aryl bromide (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanone) reacts efficiently with boronic acids under Pd catalysis (5 mol% Pd(PPh₃)₄, 100°C, 1,4-dioxane/water) .

Key Considerations:

- Use polar aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates.

- Optimize catalyst loading (5–10 mol%) to balance cost and efficiency.

Advanced: What computational models explain its inhibitory activity against human acetylcholinesterase?

Methodological Answer:

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) studies reveal that the trifluoroethanone moiety acts as a transition-state analogue. The -CF₃ group stabilizes the tetrahedral intermediate via hydrophobic interactions with the enzyme’s active site (e.g., Trp86, Phe338) .

Experimental Validation:

- Kinetic Studies: Measure inhibition constants (Kᵢ) under varying pH and temperature.

- Docking Simulations: Use software like AutoDock Vina to predict binding poses and affinity .

Advanced: How is this compound applied in SERS-based pH sensing in tumor microenvironments?

Methodological Answer:

The compound’s derivatives (e.g., 1-(4-aminophenyl)-2,2,2-trifluoroethanone, AT) bind to silver nanoparticles via thiol groups. The SERS signal at 1077 cm⁻¹ (benzene ring vibration) decreases upon interaction with carbonate (CO₃²⁻), enabling pH-dependent sensing .

Protocol:

Functionalize nanoparticles with AT and 4-mercaptobenzonitrile (MBN) as an internal reference.

Calibrate intensity ratios (I_AT/I_MBN) against pH 5.0–8.0.

Validate in vitro using tumor cell lysates .

Advanced: What biocatalytic strategies enable enantioselective reduction of this compound?

Methodological Answer:

Alcohol dehydrogenases (ADHs) like Ras-ADH and evo-1.1.200 reduce the ketone to (R)- or (S)-alcohols with >99% enantiomeric excess (ee). For example:

Optimization Tips:

- Screen cosolvents (e.g., toluene, THF) to improve substrate solubility.

- Use immobilized enzymes for reusability.

Advanced: How do structural modifications enhance its antimicrobial activity?

Methodological Answer:

Derivatization at the amino group (e.g., with thiazole rings) improves activity against Escherichia coli and Candida albicans. For example:

- React 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone with ArCOCH₂Br to form thiazole derivatives.

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance membrane disruption .

Synthetic Pathway:

| Step | Reagents | Yield |

|---|---|---|

| 1 | Ethyl trifluoroacetate + p-chloroaniline | 65% |

| 2 | NH₄SCN, HCl | 72% |

| 3 | ArCOCH₂Br, NaOAc | 58–75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.